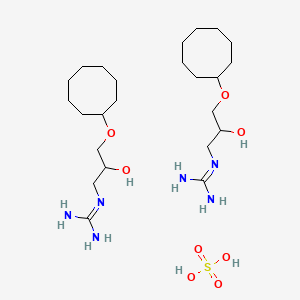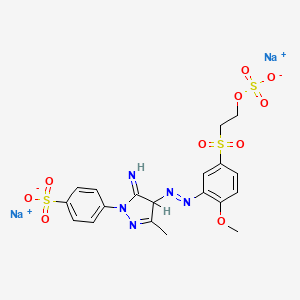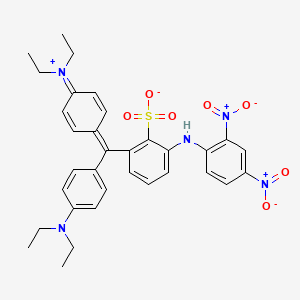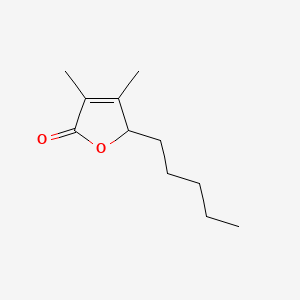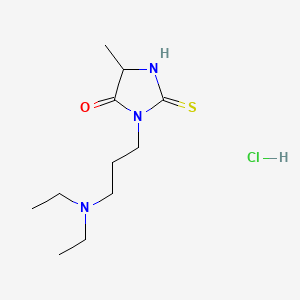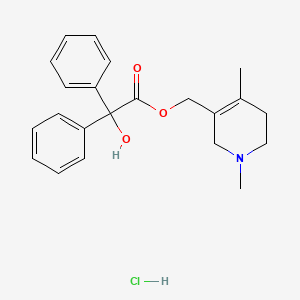
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is a chemical compound that belongs to the class of esters It is derived from benzilic acid and is characterized by the presence of a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride typically involves the esterification of benzilic acid with (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation.
化学反応の分析
Types of Reactions
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzilic acid and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)carboxylic acid.
Reduction: Benzilic alcohol and (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the pyridyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzilic acid: The parent compound, known for its use in organic synthesis and pharmaceutical applications.
(1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methanol: The alcohol counterpart, used in the synthesis of esters and other derivatives.
Benzilic acid esters: A class of compounds with similar structures but different substituents on the ester group.
Uniqueness
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride is unique due to the presence of the pyridyl group, which imparts specific chemical and biological properties
特性
CAS番号 |
102206-66-6 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC名 |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H |
InChIキー |
MBZTXAOMEGMBAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


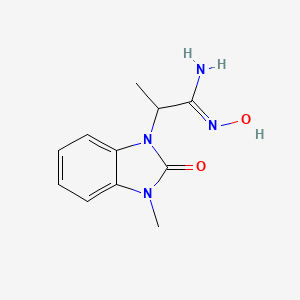



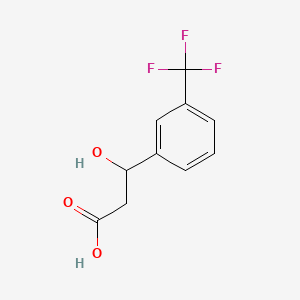
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
